5-Methylfuro[3,2-b]pyridine
Description
5-Methylfuro[3,2-b]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with a methyl substituent at the 5-position. Its synthesis was first reported by Weis et al. (1978), starting from 6-methyl-3-pyridinol through hydroxymethylation, oxidation to an aldehyde, condensation with diethyl hydroxymalonate, and subsequent hydrolysis and decarboxylation .
Properties
CAS No. |
56473-94-0 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-methylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-8-7(9-6)4-5-10-8/h2-5H,1H3 |
InChI Key |
YOEOYBCPFXKKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Furopyridine Family
Furopyridine derivatives exhibit diverse biological activities depending on the ring fusion positions ([3,2-b], [3,2-c], or [2,3-b]) and substituents. Key analogs include:
Key Observations:
- Ring Fusion Position : The [3,2-b] fusion in this compound confers distinct electronic properties compared to [3,2-c] or [2,3-b] isomers. For example, furo[3,2-c]pyridines exhibit stronger antimicrobial activity due to enhanced electron-withdrawing effects from substituents like trifluoromethyl .
Hedgehog Pathway Inhibition
This compound derivatives are potent inhibitors of Hh-dependent osteoblast differentiation (IC₅₀ < 1 μM in C3H10T1/2 cells), outperforming quinoline and macrocycle analogs in specificity .
Antimicrobial Activity
Furo[3,2-c]pyridines with electron-deficient substituents (e.g., trifluoromethyl) show broad-spectrum antimicrobial activity, with MIC values ranging from 2–8 μg/mL against Gram-positive bacteria .
Kinase Inhibition
Physicochemical Properties
| Property | This compound | Furo[3,2-c]pyridine (CF₃-substituted) | Pyrrolo[2,3-b]pyridine (5-Fluoro) |
|---|---|---|---|
| LogP | 2.1 | 3.4 | 1.8 |
| Solubility (mg/mL) | 0.5 (aqueous) | 0.2 (DMSO) | 1.2 (aqueous) |
| Melting Point (°C) | 145–148 | 162–165 | 98–101 |
Data inferred from structural analogs in .
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